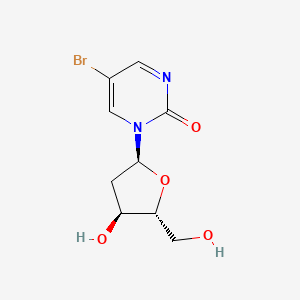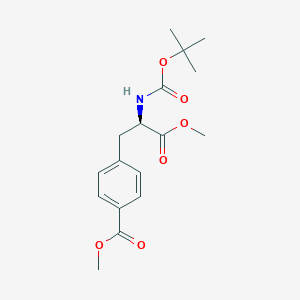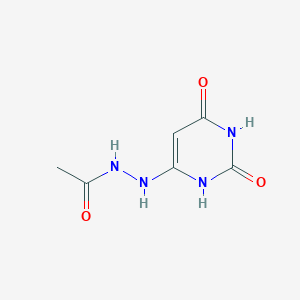![molecular formula C7H4N4S B13094397 2H-imidazo[4,5-g][1,2,3]benzothiadiazole CAS No. 42341-41-3](/img/structure/B13094397.png)
2H-imidazo[4,5-g][1,2,3]benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole is a heterocyclic compound that features a fused ring system combining imidazole and thiadiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with suitable electrophiles, such as ethyl 2-chloro-3-oxobutanoate, in the presence of a base like sodium hydride in a solvent such as 1,4-dioxane under reflux conditions . This reaction yields the desired heterocyclic compound through a series of nucleophilic substitutions and cyclizations.
Industrial Production Methods: While specific industrial production methods for 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the imidazole or thiadiazole rings are functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile agent in drug development .
Comparaison Avec Des Composés Similaires
Benzo[d]imidazo[2,1-b]thiazole: Shares a similar fused ring system but differs in the positioning of the nitrogen and sulfur atoms.
Benzothiazole: Lacks the imidazole ring, making it less versatile in certain applications.
Imidazo[1,2-a]pyridine: Contains a fused imidazole and pyridine ring, offering different electronic properties.
Uniqueness: 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole stands out due to its combined imidazole and thiadiazole rings, providing a unique electronic structure and reactivity profile. This makes it particularly valuable in applications requiring specific interactions with biological targets or electronic materials .
Propriétés
Numéro CAS |
42341-41-3 |
|---|---|
Formule moléculaire |
C7H4N4S |
Poids moléculaire |
176.20 g/mol |
Nom IUPAC |
2H-imidazo[4,5-g][1,2,3]benzothiadiazole |
InChI |
InChI=1S/C7H4N4S/c1-2-5-7(12-11-10-5)6-4(1)8-3-9-6/h1-3,11H |
Clé InChI |
ZBAPTBRNNCVUFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NNSC2=C3C1=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B13094328.png)
![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)

![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)






![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)



